Ombuoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

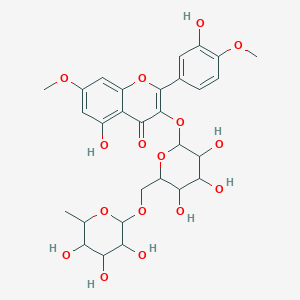

Ombuoside is a flavonoid glycoside isolated from the herbaceous vine Gynostemma pentaphyllum, which belongs to the Cucurbitaceae family. This compound is known for its antimicrobial and antioxidant properties, making it a subject of interest in various scientific fields .

準備方法

Synthetic Routes and Reaction Conditions

Ombuoside can be extracted from Gynostemma pentaphyllum using a microwave-assisted extraction method coupled with high-speed counter-current chromatography. The extraction conditions include microwave power, irradiation time, solid-to-liquid ratio, and extraction times. The two-phase solvent system used for this process is composed of n-hexane, ethyl acetate, ethanol, and water in a ratio of 5:6:5:5 (v/v) .

Industrial Production Methods

In industrial settings, this compound is often extracted using a CO2 supercritical extractor with n-butyl alcohol as an entrainer. This method ensures a high yield and purity of the compound .

化学反応の分析

Types of Reactions

Ombuoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate and hydrogen peroxide are used.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound that exhibit enhanced antimicrobial and antioxidant properties .

科学的研究の応用

Chemical Applications

Chromatographic Standards and Reagents

Ombuoside is utilized as a standard in chromatographic analyses and serves as a reagent in synthetic chemistry. Its purity and stability make it an ideal candidate for these applications, facilitating accurate measurements and reactions in laboratory settings.

Biological Applications

Cellular Studies

Research has demonstrated that this compound influences cellular processes such as apoptosis and cell proliferation. It has been studied for its role in protecting cells against oxidative stress and promoting cell survival through various signaling pathways .

Neuroprotective Effects

this compound has shown promise in enhancing dopamine biosynthesis by modulating the cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway. This modulation is crucial for dopamine production, which is significant for treating neurodegenerative disorders like Parkinson's disease . In vitro studies using PC12 cells have indicated that this compound increases the phosphorylation of tyrosine hydroxylase, thereby enhancing dopamine levels significantly over time .

Medical Applications

Antimicrobial Properties

this compound exhibits antimicrobial activity against various strains of bacteria and fungi. Studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Corynebacterium diphtheriae, as well as the yeast Candida albicans. These properties suggest potential applications in developing natural antimicrobial agents .

Potential Therapeutic Uses

The compound is being investigated for its therapeutic potential in treating conditions such as diabetes, depression, and cancer. Its antioxidant properties contribute to its ability to mitigate oxidative stress-related damage, which is implicated in these diseases .

Ototoxicity Protection

Recent studies have highlighted this compound's protective effects against cisplatin-induced ototoxicity. It acts through apoptotic pathways to safeguard auditory cells, suggesting its potential use in preventing hearing loss associated with certain chemotherapies .

Industrial Applications

Natural Preservatives and Antioxidants

In the food and cosmetic industries, this compound is explored for its use as a natural preservative and antioxidant. Its ability to scavenge free radicals makes it a valuable ingredient for enhancing product stability and shelf life.

Case Study 1: Neuroprotective Effects on Dopamine Synthesis

A study conducted on PC12 cells showed that this compound significantly increased intracellular dopamine levels when co-administered with L-DOPA. The increase was time- and dose-dependent, indicating its potential as a supportive treatment in Parkinson's disease therapy .

Case Study 2: Ototoxicity Mitigation

Research published in the Journal of Audiology & Otology reported that this compound effectively protected auditory cells from cisplatin-induced damage through apoptosis modulation. This finding opens avenues for further clinical investigations into its protective effects against drug-induced hearing loss .

Summary Table of this compound Applications

| Field | Application | Findings/Notes |

|---|---|---|

| Chemistry | Chromatographic standards & reagents | Facilitates accurate measurements |

| Biology | Cell survival, apoptosis regulation | Enhances cell proliferation; protects against stress |

| Medicine | Antimicrobial agent | Effective against Gram-positive bacteria & fungi |

| Neuroprotective agent | Enhances dopamine biosynthesis; potential for PD | |

| Ototoxicity protection | Protects auditory cells from cisplatin damage | |

| Industry | Natural preservatives & antioxidants | Improves product stability; enhances shelf life |

作用機序

Ombuoside exerts its effects primarily through its antioxidant activity, scavenging free radicals and reactive oxygen species (ROS). It also modulates various molecular pathways, including the cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway, which is crucial for dopamine biosynthesis. This modulation enhances the phosphorylation of tyrosine hydroxylase and cyclic AMP-response element binding protein, thereby increasing dopamine levels .

類似化合物との比較

Similar Compounds

Quercetin: Another flavonoid with similar antioxidant properties.

Kaempferol: Known for its anti-inflammatory and anticancer activities.

Rutin: A glycoside that also exhibits strong antioxidant effects.

Uniqueness

Ombuoside stands out due to its dual antimicrobial and antioxidant activities, making it more versatile compared to other flavonoids. Its ability to modulate dopamine biosynthesis also adds a unique dimension to its biological activities .

特性

分子式 |

C29H34O16 |

|---|---|

分子量 |

638.6 g/mol |

IUPAC名 |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-15(40-3)13(30)6-11/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3 |

InChIキー |

VVSFMIXQNYRGMG-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O |

同義語 |

ombuoside |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。